Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring substituted with diethyl ester groups and an isopropyl group. Compounds with pyrrole rings are significant in various fields, including pharmaceuticals, organic materials, and natural products, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acids, while reduction can produce diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dimethanol.
Scientific Research Applications
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with methyl groups instead of an isopropyl group.
Diethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique biological effects .
Properties
CAS No. |
388113-98-2 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
diethyl 4-propan-2-yl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-9(8(3)4)7-14-11(10)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
FPYGHTJWCJOAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C(C)C)C(=O)OCC |
Origin of Product |
United States |
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